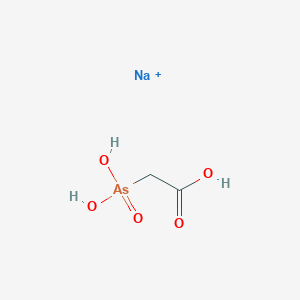

Sodium;2-arsonoacetic acid

Description

Sodium 2-arsonoacetic acid (C₂H₄AsO₄Na) is an organoarsenic compound derived from acetic acid, where the methyl group is substituted with an arsono (-AsO₃H₂) functional group. The arsenic atom in this compound is pentavalent, as confirmed by its structural relationship to arsenic acid (HO)₃AsO .

Synthesis: The compound is synthesized via the reaction of arsenious oxide (As₂O₃) with sodium hydroxide and chloroacetic acid (ClCH₂COOH). This procedure yields arsonoacetic acid, which is subsequently neutralized with sodium hydroxide to form the sodium salt .

Modern research focuses on their roles in niche chemical syntheses or as reference standards in analytical chemistry.

Properties

Molecular Formula |

C2H5AsNaO5+ |

|---|---|

Molecular Weight |

206.97 g/mol |

IUPAC Name |

sodium;2-arsonoacetic acid |

InChI |

InChI=1S/C2H5AsO5.Na/c4-2(5)1-3(6,7)8;/h1H2,(H,4,5)(H2,6,7,8);/q;+1 |

InChI Key |

SLALCKDFXIMKLH-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)O)[As](=O)(O)O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium;2-arsonoacetic acid can be synthesized through the reaction of sodium arsenite with sodium chloroacetate. The process involves the following steps :

- Dissolve 160 grams of sodium hydroxide in 300 milliliters of water and heat the solution.

- Add 100 grams of powdered arsenious oxide to the hot solution.

- After cooling the solution to 20°C, add 48 grams of chloroacetic acid.

- Stir the suspension for about five minutes until an exothermic reaction occurs, raising the temperature to 70-75°C.

- Allow the reaction mixture to stand at room temperature for one hour.

- Acidify the solution with 160 milliliters of glacial acetic acid and filter off the precipitated arsenious oxide.

- Pour the filtrate into a solution containing 185 grams of crystallized barium chloride dissolved in 600 milliliters of hot water.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

General Reactivity of Organoarsenic Compounds

Organoarsenic compounds, such as sodium 2-arsonoacetic acid, typically exhibit reactivity influenced by both the arsenic center and the carboxylate group. Common reactions include:

-

Redox reactions : Arsenic(III) or arsenic(V) centers may undergo oxidation or reduction. For example, arsenic(V) in arsono groups can act as an oxidizing agent in acidic or basic media.

-

Ligand exchange : The arsenic-oxygen bonds may participate in ligand substitution, forming complexes with metals like iron, copper, or calcium.

-

Acid-base behavior : The carboxylic acid group (deprotonated in the sodium salt) and arsenic oxyacid groups contribute to pH-dependent solubility and reactivity.

Hypothetical Reaction Pathways

Based on analogous reactions from the search results (e.g., sodium acetate’s decarboxylation , acetic acid’s decomposition ):

Thermal Decomposition

At elevated temperatures, sodium 2-arsonoacetic acid may decompose to release arsenic oxides (e.g., As₂O₃ or As₂O₅) and sodium carbonate, alongside gaseous products like CO₂:

Acid-Base Neutralization

Reaction with strong acids (e.g., HCl) would protonate the carboxylate and arsonate groups, yielding 2-arsonoacetic acid:

Coordination Chemistry

The arsonate group (-AsO₃²⁻) can act as a polydentate ligand. For example, with Fe³⁺ in aqueous solution:

Data Gaps and Limitations

The provided sources lack specific data on sodium 2-arsonoacetic acid. Key unknowns include:

-

Stoichiometric details : Exact reaction conditions (temperature, pH) and yields.

-

Mechanistic insights : Electron transfer pathways in redox reactions involving arsenic.

-

Safety considerations : Toxicity profiles of arsenic byproducts (e.g., arsine gas in reductive environments).

Recommended Research Directions

To address these gaps, consult specialized literature on:

-

Organoarsenic synthesis : Journals like Journal of Organometallic Chemistry.

-

Environmental chemistry : Studies on arsenic speciation and reactivity.

-

Coordination polymers : Research leveraging arsonate ligands for metal-organic frameworks.

Scientific Research Applications

Sodium;2-arsonoacetic acid has several scientific research applications :

Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

Biology: The compound has been studied for its potential biological activities, including its effects on cell proliferation and apoptosis.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which sodium;2-arsonoacetic acid exerts its effects involves several molecular targets and pathways . It can induce apoptosis in tumor cells by disrupting mitochondrial membrane potential and causing cell cycle arrest at the G2/M phase. The compound’s interaction with cellular proteins and enzymes plays a crucial role in its biological activity.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares sodium 2-arsonoacetic acid with key analogues:

Key Differences in Properties and Reactivity

Toxicity: Sodium 2-arsonoacetic acid exhibits high toxicity due to arsenic’s ability to disrupt cellular enzymes and bind to sulfhydryl groups, leading to systemic effects . In contrast, sodium acetate is non-toxic and widely used in food preservation . Halogenated analogues like sodium chloroacetate and 2-iodoacetic acid are corrosive and act as alkylating agents, but their acute toxicity is generally lower than arsenic-containing compounds .

Chemical Reactivity: The arsono (-AsO₃⁻) group in sodium 2-arsonoacetic acid confers oxidizing properties, making it reactive in redox reactions. This contrasts with the nucleophilic reactivity of chloroacetate (-CH₂Cl) and the electrophilic nature of iodoacetate (-CH₂I) . Arsanilic acid, with its aniline-linked arsenic group, is less water-soluble and primarily used in veterinary medicine, unlike the water-soluble sodium 2-arsonoacetic acid .

Synthesis Methods: Sodium 2-arsonoacetic acid is synthesized from arsenious oxide and chloroacetic acid , whereas arsanilic acid is derived from arsenic acid and aniline derivatives . Halogenated analogues are typically prepared via direct halogenation of acetic acid .

Q & A

Basic Question: What are the recommended methods for synthesizing sodium 2-arsonoacetic acid, and how can purity be validated?

Answer:

Synthesis typically involves neutralizing 2-arsonoacetic acid with sodium hydroxide under controlled pH conditions (e.g., pH 8–10). Purification is achieved via recrystallization using ethanol-water mixtures. Characterization should include:

- Elemental analysis for C, H, As, and Na content.

- FT-IR spectroscopy to confirm the presence of arseno (-AsO3H2) and carboxylate (-COO⁻) groups .

- NMR spectroscopy (¹H/¹³C) to verify structural integrity.

| Synthesis Method | Yield (%) | Purity (HPLC) | Key Spectral Peaks (FT-IR, cm⁻¹) |

|---|---|---|---|

| Neutralization (NaOH) | 85–92 | ≥98% | 1680 (C=O), 1150 (As-O) |

Advanced Question: How can computational modeling optimize reaction pathways for sodium 2-arsonoacetic acid in catalytic systems?

Answer:

Density Functional Theory (DFT) simulations can predict transition states and binding affinities of the arsenic moiety in catalytic cycles. Key steps:

Model the arsenic center’s interaction with metal catalysts (e.g., Pd or Ru).

Calculate Gibbs free energy changes for proposed intermediates.

Validate predictions experimentally using X-ray Absorption Spectroscopy (XAS) to probe arsenic coordination geometry .

Basic Question: What analytical techniques are most effective for determining the acid-base properties of sodium 2-arsonoacetic acid?

Answer:

- Potentiometric titration to measure dissociation constants (pKa1 for -AsO3H2, pKa2 for -COOH).

- UV-Vis spectroscopy to monitor pH-dependent shifts in electronic transitions.

- ¹H NMR titration to observe protonation states of functional groups .

| Functional Group | pKa Range | Method Used |

|---|---|---|

| Arsenic acid (-AsO3H2) | 2.1–3.5 | Potentiometry |

| Carboxylate (-COOH) | 4.8–5.6 | UV-Vis |

Advanced Question: How can researchers assess the compound’s stability under physiological conditions for toxicology studies?

Answer:

- Accelerated stability testing : Incubate the compound in simulated gastric fluid (pH 1.2) and blood plasma (pH 7.4) at 37°C.

- Monitor degradation via HPLC-MS to identify breakdown products (e.g., inorganic arsenic species).

- Use ICP-MS to quantify arsenic bioavailability .

Basic Question: What safety protocols are critical when handling sodium 2-arsonoacetic acid?

Answer:

- Use fume hoods and PPE (gloves, lab coats, goggles) to avoid inhalation/contact.

- Store in airtight containers away from acids to prevent arsine gas release.

- Follow SDS guidelines for spill management (e.g., neutralization with calcium hydroxide) .

Advanced Question: How can researchers design ecotoxicology studies to evaluate environmental persistence?

Answer:

- Soil/water microcosm studies : Measure half-life under aerobic/anaerobic conditions using LC-ICP-MS .

- Bioaccumulation assays : Expose model organisms (e.g., Daphnia magna) and quantify arsenic uptake via synchrotron-based XRF imaging .

Basic Question: What are best practices for documenting synthesis and characterization data?

Answer:

- Tabulate yields, spectral data, and purity metrics (see Table in FAQ 1).

- Include reaction schemes with stoichiometry and conditions.

- Use supplementary information for raw spectral files (e.g., .jdx for IR) .

Advanced Question: How can conflicting data on arsenic coordination chemistry be resolved in structural studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.